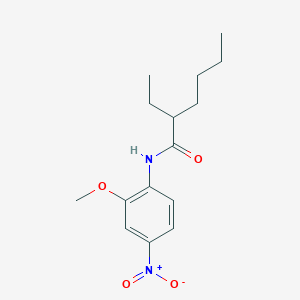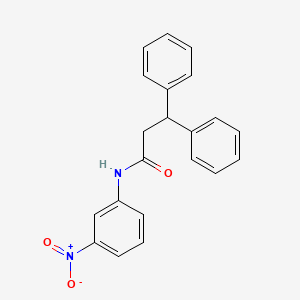
2-ethyl-N-(2-methoxy-4-nitrophenyl)hexanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethyl-N-(2-methoxy-4-nitrophenyl)hexanamide is an organic compound with the molecular formula C15H23NO3 This compound is characterized by the presence of an ethyl group, a methoxy group, and a nitrophenyl group attached to a hexanamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-N-(2-methoxy-4-nitrophenyl)hexanamide typically involves the reaction of 2-methoxy-4-nitroaniline with 2-ethylhexanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.
化学反应分析
Types of Reactions
2-Ethyl-N-(2-methoxy-4-nitrophenyl)hexanamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst is commonly used for the reduction of the nitro group.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-ethyl-N-(2-formyl-4-nitrophenyl)hexanamide or 2-ethyl-N-(2-carboxy-4-nitrophenyl)hexanamide.
Reduction: Formation of 2-ethyl-N-(2-methoxy-4-aminophenyl)hexanamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
2-Ethyl-N-(2-methoxy-4-nitrophenyl)hexanamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-ethyl-N-(2-methoxy-4-nitrophenyl)hexanamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methoxy group may also play a role in modulating the compound’s activity by influencing its binding affinity to target proteins.
相似化合物的比较
Similar Compounds
- 2-Ethyl-N-(2-methoxy-5-nitrophenyl)hexanamide
- 2-Ethyl-N-(2-methoxyphenyl)hexanamide
- 2-Ethyl-N-(2-nitrophenyl)hexanamide
Uniqueness
2-Ethyl-N-(2-methoxy-4-nitrophenyl)hexanamide is unique due to the specific positioning of the methoxy and nitro groups on the phenyl ring. This unique arrangement can influence the compound’s reactivity and biological activity, making it distinct from other similar compounds. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups can result in unique electronic properties that are valuable in various applications.
属性
分子式 |
C15H22N2O4 |
|---|---|
分子量 |
294.35 g/mol |
IUPAC 名称 |
2-ethyl-N-(2-methoxy-4-nitrophenyl)hexanamide |
InChI |
InChI=1S/C15H22N2O4/c1-4-6-7-11(5-2)15(18)16-13-9-8-12(17(19)20)10-14(13)21-3/h8-11H,4-7H2,1-3H3,(H,16,18) |
InChI 键 |
KZDTZTPNXYAAFS-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(CC)C(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,4-dichloro-N'-[4-(2-methylbutan-2-yl)cyclohexylidene]benzohydrazide](/img/structure/B14929771.png)
![ethyl 2-{[(4,5-dimethyl-1,2-oxazol-3-yl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B14929776.png)
![1-ethyl-3,5-dimethyl-N-[2-(3-methylpiperidin-1-yl)benzyl]-1H-pyrazole-4-sulfonamide](/img/structure/B14929793.png)

![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methylbenzamide](/img/structure/B14929805.png)
![(2E)-3-[(5-bromoquinolin-8-yl)amino]-1-[3-(difluoromethoxy)phenyl]prop-2-en-1-one](/img/structure/B14929806.png)
![13-(difluoromethyl)-4-(2,5-dimethylpyrazol-3-yl)-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B14929808.png)
![7-(difluoromethyl)-N-{4-[(mesitylamino)sulfonyl]phenyl}-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B14929816.png)

![4-[3-[(2,3-dichlorophenoxy)methyl]-4-methoxyphenyl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B14929843.png)
![4-bromo-1-ethyl-N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B14929844.png)
![[3-Chloro-6-(difluoromethoxy)-1-benzothiophen-2-yl][4-(4-fluorobenzyl)piperazin-1-yl]methanone](/img/structure/B14929849.png)
![4-chloro-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]benzamide](/img/structure/B14929855.png)

